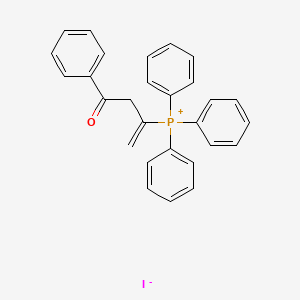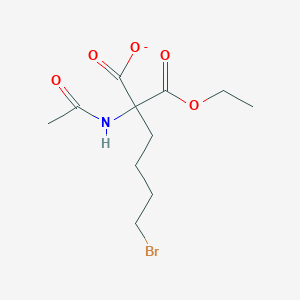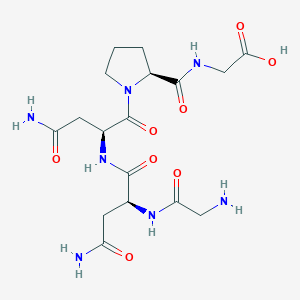![molecular formula C12H10N2O9 B12532545 1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) CAS No. 675594-69-1](/img/structure/B12532545.png)
1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona) es un compuesto orgánico complejo con una estructura única que incluye un núcleo de trioxobutano y grupos de pirrolidina-2,5-diona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona) típicamente implica la reacción de derivados de trioxobutano con pirrolidina-2,5-diona en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de un catalizador y requiere ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso generalmente incluye pasos como purificación, cristalización y control de calidad para garantizar que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes óxidos, mientras que la reducción puede producir varias formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en los procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Se necesitan estudios detallados para dilucidar completamente los mecanismos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona): Similar en estructura pero con diferentes grupos funcionales.
1,1'-[(1,3-Butadiino-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona): Contiene un núcleo de butadiino en lugar de un núcleo de trioxobutano.
1,1'-[(1,2-Etanodiilbis(oxi)]di(pirrolidina-2,5-diona): Presenta un núcleo de etanodiil.
Unicidad
1,1'-[(1,2,4-Trioxobutano-1,4-diil)bis(oxi)]di(pirrolidina-2,5-diona) es único debido a su núcleo de trioxobutano, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser adecuados.
Propiedades
Número CAS |
675594-69-1 |
|---|---|
Fórmula molecular |
C12H10N2O9 |
Peso molecular |
326.22 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) 2-oxobutanedioate |
InChI |
InChI=1S/C12H10N2O9/c15-6(12(21)23-14-9(18)3-4-10(14)19)5-11(20)22-13-7(16)1-2-8(13)17/h1-5H2 |
Clave InChI |
JWIMHQSFDLDKGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)



![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
